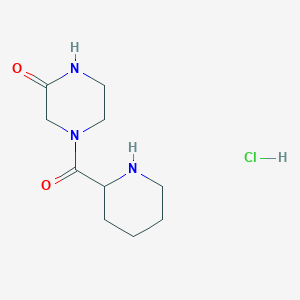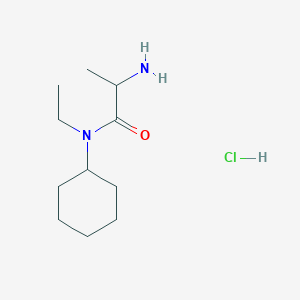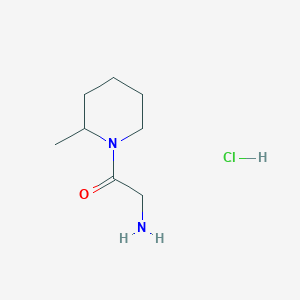
N-(3-Bromo-4-fluorobenzoyl)morpholine
Descripción general
Descripción
“N-(3-Bromo-4-fluorobenzoyl)morpholine” is a chemical compound with the CAS Number: 1007207-89-7 . It has a molecular weight of 288.12 and its IUPAC name is 4-(3-bromo-4-fluorobenzoyl)morpholine .
Molecular Structure Analysis
The InChI code for “N-(3-Bromo-4-fluorobenzoyl)morpholine” is 1S/C11H11BrFNO2/c12-9-7-8(1-2-10(9)13)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“N-(3-Bromo-4-fluorobenzoyl)morpholine” is a solid . Its SMILES string, which represents the structure of the molecule, is O=C(C1=CC(Br)=C(F)C=C1)N2CCOCC2 .Aplicaciones Científicas De Investigación
1. Synthesis of Novel Heterocycles
- Studies like that of Prasad et al. (2018) focus on synthesizing novel heterocyclic compounds using morpholine derivatives. These compounds are evaluated for their antiproliferative activity and characterized by methods like X-ray diffraction and Hirshfeld surface analysis (Prasad et al., 2018).
2. Antimicrobial Activities
- Research by Başoğlu et al. (2012) involves synthesizing linezolid-like molecules with morpholine components and evaluating their antimicrobial activities, demonstrating potential in the field of antibiotic drug development (Başoğlu et al., 2012).
- Janakiramudu et al. (2017) conducted a study on sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, assessing their antimicrobial potency and molecular docking studies (Janakiramudu et al., 2017).
3. Crystal Structure and Biological Activity
- The work by Banu et al. (2013) explores the crystal structure analysis of morpholine derivatives and their potential biological activities, particularly in the context of antimicrobial properties (Banu et al., 2013).
4. Antitumor Activities
- Tang and Fu (2018) synthesized a compound involving a morpholino group and assessed its inhibition effect on various cancer cell lines (Tang & Fu, 2018).
5. Development of Gastrokinetic Agents
- Kato et al. (1992) prepared benzamide derivatives containing a morpholinyl group, evaluated for gastrokinetic activity. This study highlights the potential of morpholine derivatives in the development of new drugs (Kato et al., 1992).
Safety and Hazards
Propiedades
IUPAC Name |
(3-bromo-4-fluorophenyl)-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrFNO2/c12-9-7-8(1-2-10(9)13)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQLSTTTUFUYAMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=C(C=C2)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674539 | |
| Record name | (3-Bromo-4-fluorophenyl)(morpholin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1007207-89-7 | |
| Record name | (3-Bromo-4-fluorophenyl)(morpholin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441789.png)
![3-[2-(4-Benzylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441791.png)

![3-[(2,4-Dimethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441796.png)
![3-[2-(3-Nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441799.png)
![2-[2-(2-Bromo-4-fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441800.png)


![6-Boc-1-oxo-2,6-diazaspiro[3.5]nonane](/img/structure/B1441805.png)
![4-[2-(sec-Butyl)-4-chlorophenoxy]piperidine hydrochloride](/img/structure/B1441806.png)
![2-[Ethyl(3-pyrrolidinyl)amino]-1-ethanol dihydrochloride](/img/structure/B1441808.png)
![3-[2-Chloro-4-(tert-pentyl)phenoxy]pyrrolidine hydrochloride](/img/structure/B1441809.png)

